2-Propoxyethyl acetate is an organic compound with the molecular formula and a molecular weight of approximately 146.18 g/mol. It is classified as an ester, formed from the reaction of propoxyethanol and acetic acid. This compound appears as a colorless liquid with a characteristic odor, and it is known for its solvent properties, particularly in various industrial applications. Its structure features a propoxy group attached to an acetate moiety, which contributes to its solubility and reactivity characteristics .
These reactions are significant for both its applications in synthesis and its behavior in environmental contexts .
The biological activity of 2-propoxyethyl acetate is primarily linked to its metabolism in living organisms. Upon exposure, it can be metabolized into propoxyethanol and acetic acid, which may exhibit varying degrees of toxicity. Studies indicate that high concentrations can lead to irritation of the skin and eyes, and prolonged exposure may result in systemic effects such as kidney damage or reproductive toxicity . The compound has been shown to have moderate toxicity levels when evaluated in animal models, with observed effects on fetal development at elevated doses .
2-Propoxyethyl acetate can be synthesized through several methods:
These methods highlight the versatility of 2-propoxyethyl acetate's synthesis within organic chemistry frameworks .
2-Propoxyethyl acetate is utilized in various applications due to its solvent properties:
These applications leverage its chemical properties for effective performance across different industries .
Interaction studies involving 2-propoxyethyl acetate focus on its absorption and potential effects when exposed to biological systems. Research indicates that it can be absorbed through inhalation and dermal contact, leading to systemic exposure. For instance, studies have shown that significant amounts can be absorbed through the skin during occupational exposure scenarios . Furthermore, its metabolites have been studied for their potential toxicological effects, particularly regarding reproductive health and developmental outcomes in animal models .
Several compounds share structural similarities with 2-propoxyethyl acetate. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Ethyl Acetate | Commonly used solvent; lower boiling point than 2-propoxyethyl acetate. | |
| Butyl Acetate | Higher molecular weight; used similarly but offers different solubility characteristics. | |
| 2-Ethoxyethyl Acetate | Similar solvent applications; slightly different metabolic pathways. |
The uniqueness of 2-propoxyethyl acetate lies in its specific balance between volatility and solvency, making it particularly effective for industrial applications where moderate evaporation rates are desirable while still providing good solvency for resins and coatings .
The systematic International Union of Pure and Applied Chemistry nomenclature for this chemical compound is 2-propoxyethyl acetate [1] [3]. This naming convention follows the established rules for ester nomenclature, where the alkyl group (2-propoxyethyl) is specified first, followed by the carboxylate portion (acetate) [1]. The compound can also be systematically named as ethanol, 2-propoxy-, 1-acetate, which describes the structural backbone more explicitly [20]. Alternative systematic nomenclature includes acetic acid, 2-propoxyethyl ester, which emphasizes the ester functional group formation between acetic acid and 2-propoxyethanol [12] [13].
The molecular formula of 2-propoxyethyl acetate is C₇H₁₄O₃ [1] [2] [3]. The compound contains seven carbon atoms, fourteen hydrogen atoms, and three oxygen atoms arranged in a specific structural configuration. The molecular weight has been calculated with high precision as 146.1843 atomic mass units according to the National Institute of Standards and Technology WebBook [3]. Various computational sources report slightly different values, with PubChem listing the molecular weight as 146.18 grams per mole [1] and ChemSpider reporting 146.186 atomic mass units [2]. The monoisotopic mass, which represents the mass of the molecule composed entirely of the most abundant isotopes, is calculated as 146.094294 atomic mass units [2].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₄O₃ | [1] [2] [3] |
| Molecular Weight (g/mol) | 146.18 | [1] |
| Precise Molecular Weight | 146.1843 | [3] |
| Monoisotopic Mass | 146.094294 | [2] |
The structural representation of 2-propoxyethyl acetate can be described through multiple chemical notation systems [1] [3]. The compound exhibits a linear structure with an ether linkage connecting a propyl group to an ethyl acetate moiety. The simplified molecular-input line-entry system representation is CCCOCCOC(=O)C, which provides a linear notation of the molecular structure [1] [4]. This notation indicates the connectivity starting from the propyl group (CCC), through the ether oxygen (O), to the ethylene bridge (CC), another ether oxygen (O), and finally to the acetate group (C(=O)C) [1] [4].
The three-dimensional structural characteristics can be understood through various conformational arrangements, with PubChem providing computed three-dimensional conformer models that demonstrate the spatial arrangement of atoms [1]. The International Chemical Identifier provides a more detailed structural description: InChI=1S/C7H14O3/c1-3-4-9-5-6-10-7(2)8/h3-6H2,1-2H3 [1] [3]. This notation system provides complete connectivity information and can be used to reconstruct the exact molecular structure.
2-Propoxyethyl acetate is known by numerous common names and synonyms in chemical literature and industrial applications [12] [13]. The most frequently encountered synonym is ethylene glycol monopropyl ether acetate, which describes the compound as an acetate ester of ethylene glycol monopropyl ether [1] [2] [12]. Another common designation is 2-propoxyethanol acetate, emphasizing the acetylation of the hydroxyl group in 2-propoxyethanol [1] [12] [13].
The compound is also referred to as acetic acid, 2-propoxyethyl ester, which follows the systematic ester nomenclature convention [12] [13]. In German chemical literature, the compound may be designated as 2-Propoxyethyl-acetat or Essigsaeure-(2-propoxy-aethylester) [2] [16]. The French nomenclature includes Acétate de 2-propoxyéthyle [2].
| Common Name | Description | Source |
|---|---|---|
| Ethylene glycol monopropyl ether acetate | Primary industrial designation | [1] [2] [12] |
| 2-Propoxyethanol acetate | Functional group emphasis | [1] [12] [13] |
| Acetic acid, 2-propoxyethyl ester | Systematic ester nomenclature | [12] [13] |
| Ethanol, 2-propoxy-, acetate | Alternative systematic name | [2] [20] |
The trade name most commonly associated with this compound is EGPEA, which serves as an abbreviated form of "ethylene glycol propyl ether acetate" [12] [13]. This trade designation is frequently used in industrial and commercial contexts for product identification and specifications.
Various computational chemistry methods have been employed to calculate molecular descriptors for 2-propoxyethyl acetate [1] [2] [4]. The topological polar surface area has been calculated as 35.53 square angstroms, which provides information about the molecular surface area occupied by polar atoms [13] [16]. This descriptor is particularly important for understanding molecular interactions and solubility characteristics.
The octanol-water partition coefficient (LogP) has been computed as 0.976, indicating moderate lipophilicity [13] [22]. This value suggests that the compound has a slight preference for the organic phase in octanol-water partitioning experiments. Alternative computational methods report LogP values ranging from 0.97610 to 0.976, demonstrating consistency across different calculation approaches [13] [22].
Hydrogen bonding characteristics have been analyzed through computational methods, revealing zero hydrogen bond donors and three hydrogen bond acceptors [4]. The absence of hydrogen bond donors reflects the lack of hydroxyl or amine groups, while the three acceptors correspond to the oxygen atoms in the ether and ester functional groups [4]. The molecule contains six rotatable bonds, indicating considerable conformational flexibility [4].
The heavy atom count is ten, representing all non-hydrogen atoms in the molecular structure [4]. Additional computed descriptors include a density estimation of 1.0429 grams per cubic centimeter and a refractive index estimate of 1.4850 [10] [22].
| Descriptor | Value | Method/Source |
|---|---|---|
| Topological Polar Surface Area | 35.53 Ų | Computational [13] [16] |
| LogP (octanol/water) | 0.976 | Computational [13] [22] |
| Hydrogen Bond Donors | 0 | Computational [4] |
| Hydrogen Bond Acceptors | 3 | Computational [4] |
| Rotatable Bonds | 6 | Computational [4] |
| Heavy Atoms | 10 | Computational [4] |
| Estimated Density | 1.0429 g/cm³ | Computational [10] |
| Estimated Refractive Index | 1.4850 | Computational [10] |
The three-dimensional molecular conformation of 2-propoxyethyl acetate is characterized by multiple hybridization states and corresponding geometries throughout the molecular framework [9] [10]. The molecule adopts a non-planar configuration due to the presence of sp3-hybridized carbon and oxygen centers, which create tetrahedral geometries at multiple positions.
The propoxy chain carbons exhibit sp3 hybridization, resulting in tetrahedral geometries with bond angles approximating 109.5° [9] [10] [11]. This tetrahedral arrangement provides the molecule with conformational flexibility, allowing rotation around single bonds and multiple stable conformations.
The central ether oxygen atom displays sp3 hybridization with a bent molecular geometry [12] [13] [14]. The C-O-C bond angle in the ether linkage measures approximately 110-112° [13] [14] [15], which is slightly larger than the ideal tetrahedral angle due to steric repulsion between the attached alkyl groups [13].
The acetate portion of the molecule contains an sp2-hybridized carbonyl carbon with trigonal planar geometry [16] [17] [18]. The C=O bond angle approximates 120°, consistent with the planar arrangement of atoms around the carbonyl center [17] [18].
The ethyl bridge connecting the ether and ester functionalities maintains sp3 hybridization throughout, contributing to the overall molecular flexibility through free rotation around the C-C and C-O single bonds.
2-Propoxyethyl acetate contains two primary functional groups: an ester group (-COO-) and an ether group (-O-) [16] [19] [20]. The ester functional group represents the central linking unit of the molecule, characterized by the presence of both a carbonyl group (C=O) and an alkoxy group (-OR) [16] [19].
The ester group follows the general formula R-COO-R', where the acetyl group (CH3CO-) serves as the acid-derived portion and the 2-propoxyethyl group serves as the alcohol-derived component [16] [19]. This ester linkage is formed through the condensation reaction between acetic acid and 2-propoxyethanol, with elimination of water [16].
The ether functional group connects the propyl chain to the ethyl bridge through a C-O-C linkage [12] [21]. This ether bond exhibits characteristics typical of aliphatic ethers, including chemical stability under normal conditions and bent molecular geometry around the oxygen atom [12] [13].
The acetate group (CH3COO-) represents a terminal functional unit that provides the molecule with ester properties, including moderate polarity and potential for hydrolysis under acidic or basic conditions [16] [19]. The propoxy group (CH3CH2CH2O-) serves as the terminal alkoxy substituent, contributing to the molecule's lipophilic character and solubility properties.
The ethyl bridge (-CH2CH2-) functions as a flexible linker that separates the ether and ester functionalities, allowing conformational movement while maintaining molecular integrity. This bridge consists of saturated carbon atoms with sp3 hybridization and tetrahedral geometry.
The molecular structure of 2-propoxyethyl acetate exhibits diverse bond types and corresponding angle measurements reflecting the different hybridization states present throughout the molecule [9] [10] [22].
Carbon-carbon single bonds throughout the propyl chain and ethyl bridge display typical sp3-sp3 characteristics with bond angles of approximately 109.5° [10] [11] [23]. These tetrahedral arrangements provide the molecule with conformational flexibility and free rotation around single bonds.
The ether C-O-C bond angle measures approximately 110-112° [13] [14] [15], representing a deviation from the ideal tetrahedral angle of 109.5°. This angular expansion results from steric repulsion between the bulky alkyl groups attached to the central oxygen atom [13] [15]. The experimental bond angle for similar ether compounds ranges from 110.3° to 111.7° [24] [13], consistent with the predicted values for 2-propoxyethyl acetate.
The ester carbonyl group exhibits trigonal planar geometry with C=O bond angles of approximately 120° [17] [18]. The O-C-O bond angle within the ester linkage also approximates 120°, reflecting the sp2 hybridization of the carbonyl carbon [17] [18].
Carbon-oxygen single bonds in both ether and ester portions display typical bond lengths and angular relationships consistent with sp3-sp2 and sp3-sp3 hybridization patterns. The O-C-C bond angles in the ester portion measure approximately 108-110° [22], reflecting the influence of the adjacent carbonyl group on local geometry.
The molecule contains C-H bond angles of approximately 109.5° at all sp3-hybridized carbon centers, maintaining tetrahedral geometry throughout the alkyl portions of the structure [10] [11].
The overall molecular geometry of 2-propoxyethyl acetate represents a hybrid structure combining tetrahedral, bent, and trigonal planar geometries at different atomic centers throughout the molecule [9] [25] [10].
The propoxy terminus exhibits tetrahedral geometry around each carbon atom, with the terminal methyl group displaying Td symmetry and bond angles of 109.5° [10] [11]. The propyl chain maintains staggered conformations to minimize steric hindrance between adjacent groups.
The central ether oxygen adopts bent molecular geometry with two bonding pairs and two lone pairs of electrons [24] [13] [14]. This arrangement creates a C-O-C bond angle of approximately 110-112°, larger than water's H-O-H angle due to increased steric repulsion from the bulky organic substituents [13] [15].
The ethyl bridge connecting the ether and ester functionalities maintains tetrahedral geometry at both carbon centers, allowing conformational flexibility through bond rotation. This bridge can adopt multiple conformations including gauche and anti arrangements depending on the relative orientations of adjacent groups.
The acetate functional group exhibits trigonal planar geometry around the sp2-hybridized carbonyl carbon [17] [18]. The carbonyl oxygen, carbonyl carbon, and adjacent oxygen lie approximately coplanar, with bond angles near 120°. This planar arrangement contributes to the resonance stabilization of the ester group through electron delocalization [17].
The overall molecular shape can be described as extended linear with multiple conformational degrees of freedom. The molecule lacks global symmetry due to the different functional groups and exhibits moderate molecular flexibility through rotation around single bonds while maintaining fixed geometries at multiply-bonded centers.